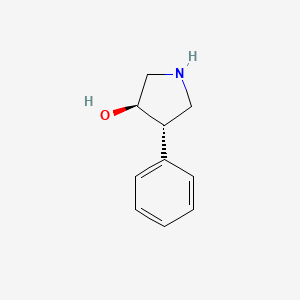
n-Heptyl--d7 Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Heptyl–d7 Alcohol: is a deuterium-labeled version of 1-Heptanol, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in various analytical and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Heptaldehyde: One common method involves the reduction of heptaldehyde using zinc dust and acetic acid. The reaction mixture is heated, and the product is distilled to obtain n-Heptyl–d7 Alcohol.
Hydrogenation: Another method involves the hydrogenation of heptaldehyde in the presence of a catalyst such as nickel or palladium.
Industrial Production Methods: Industrial production of n-Heptyl–d7 Alcohol typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-Heptyl–d7 Alcohol can undergo oxidation to form heptanoic acid.
Reduction: It can be reduced to form heptane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or nickel (Ni).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in mass spectrometry to study reaction mechanisms and pathways .
- Employed in the synthesis of other deuterium-labeled compounds.
Biology:
- Utilized in metabolic studies to trace the incorporation and transformation of alcohols in biological systems .
Medicine:
- Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates .
Industry:
Mecanismo De Acción
The mechanism of action of n-Heptyl–d7 Alcohol involves its incorporation into chemical and biological systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties, such as bond strength and reaction rates . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
1-Heptanol: The non-deuterated version of n-Heptyl–d7 Alcohol.
1-Hexanol: A similar alcohol with one less carbon atom.
1-Octanol: A similar alcohol with one more carbon atom.
Uniqueness:
- The presence of deuterium atoms in n-Heptyl–d7 Alcohol makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical and experimental applications, such as improved sensitivity and specificity in mass spectrometry .
Propiedades
Número CAS |
1219804-99-5 |
|---|---|
Fórmula molecular |
C7H9D7O |
Peso molecular |
123.2444724 |
Sinónimos |
n-Heptyl--d7 Alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)


![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)





